molecular formula C14H18N2O2 B5874071 N-(cycloheptylideneamino)-2-hydroxybenzamide

N-(cycloheptylideneamino)-2-hydroxybenzamide

Cat. No.: B5874071
M. Wt: 246.30 g/mol
InChI Key: RJEIQUBJRANOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cycloheptylideneamino)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cycloheptylideneamino group attached to a 2-hydroxybenzamide moiety

Properties

IUPAC Name

N-(cycloheptylideneamino)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13-10-6-5-9-12(13)14(18)16-15-11-7-3-1-2-4-8-11/h5-6,9-10,17H,1-4,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEIQUBJRANOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NNC(=O)C2=CC=CC=C2O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cycloheptylideneamino)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with cycloheptylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cycloheptylideneamino)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the benzamide moiety can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

    Substitution: The aromatic ring in the benzamide moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides, depending on the electrophile used.

Scientific Research Applications

N-(cycloheptylideneamino)-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cycloheptylideneamino)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylideneamino)-2-hydroxybenzamide
  • N-(cyclopentylideneamino)-2-hydroxybenzamide
  • N-(cyclooctylideneamino)-2-hydroxybenzamide

Uniqueness

N-(cycloheptylideneamino)-2-hydroxybenzamide is unique due to its specific cycloheptylideneamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.